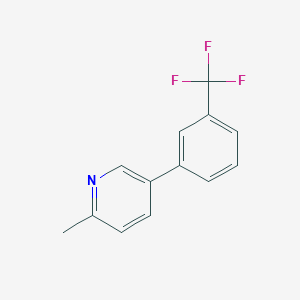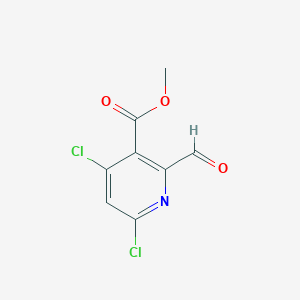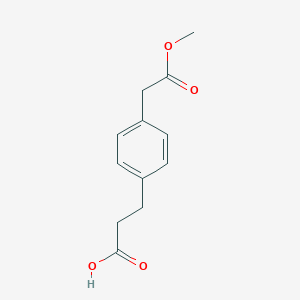![molecular formula C16H16N2O3 B15365288 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 2,4-dimethoxybenzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-Dimethoxybenzyloxy Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolo[2,3-b]pyridine core with 2,4-dimethoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
化学反应分析
Types of Reactions
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups at the benzyloxy position.
科学研究应用
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(2,4-Dimethoxyphenyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzyloxy group.
5-(2,4-Dimethoxybenzyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of both the pyrrolo[2,3-b]pyridine core and the 2,4-dimethoxybenzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This combination of structural features can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for further research and development.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
5-[(2,4-dimethoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-4-3-12(15(8-13)20-2)10-21-14-7-11-5-6-17-16(11)18-9-14/h3-9H,10H2,1-2H3,(H,17,18) |
InChI 键 |
YEMYPLQLRVTFIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)COC2=CN=C3C(=C2)C=CN3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
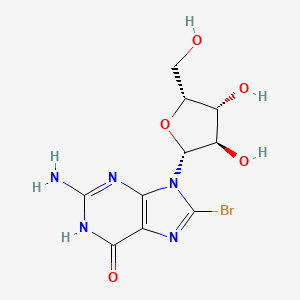
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
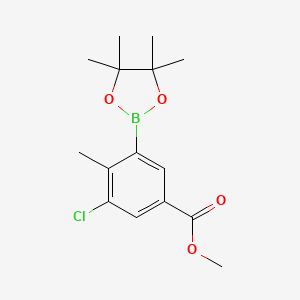
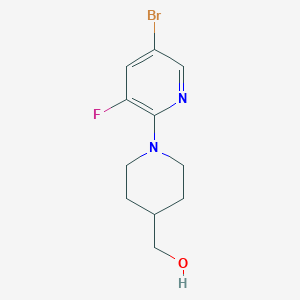


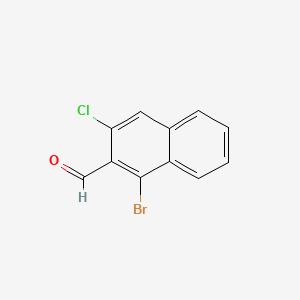
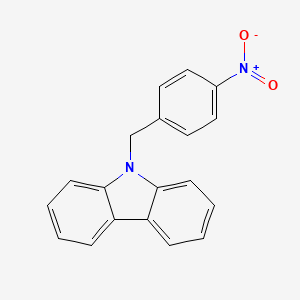
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
